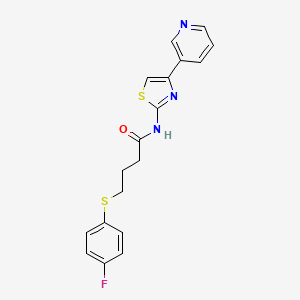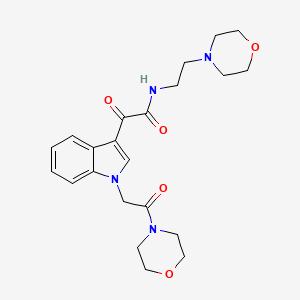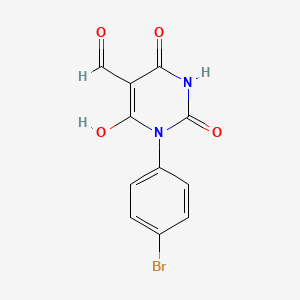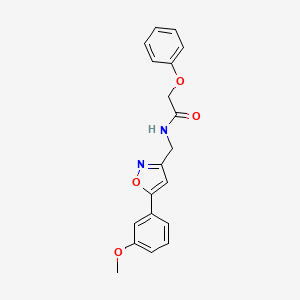![molecular formula C19H16F3N7O2S B2471131 2-chloro-5-fluoro-N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-thienyl}benzamide CAS No. 1115914-90-3](/img/structure/B2471131.png)
2-chloro-5-fluoro-N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-thienyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-chloro-5-fluoro-N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-thienyl}benzamide” is a complex organic molecule that contains several functional groups, including a benzamide, an oxadiazole, and a thiophene ring . These functional groups suggest that this compound may have interesting chemical and biological properties .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through coupling reactions, such as the Suzuki coupling . This involves the reaction of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (benzamide, oxadiazole, and thiophene) suggests that the compound may have a planar structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the benzamide group could participate in reactions with amines or alcohols, while the halogens (chlorine and fluorine) could potentially undergo substitution reactions .科学的研究の応用
Anticancer Applications
Research on compounds structurally related to "2-chloro-5-fluoro-N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-thienyl}benzamide" has shown promising anticancer activity. For instance, the synthesis and characterization of 1,3,4-oxadiazole derivatives have been explored for their potential in vitro anticancer activities. These compounds have been evaluated against various cancer cell lines, showing moderate to significant effectiveness in inhibiting cancer cell growth. Some derivatives exhibited higher anticancer activities than reference drugs, indicating their potential as novel anticancer agents (Ravinaik et al., 2021).
Antimicrobial and Antipathogenic Activities
Compounds with similar chemical structures have been synthesized and tested for their antimicrobial and antipathogenic activities. Studies have highlighted their potential in developing new antimicrobial agents with significant efficacy against various bacterial and fungal strains. The presence of specific substituents, such as fluorine, has been correlated with enhanced antimicrobial activity. These findings support the exploration of similar compounds for antimicrobial applications, with some derivatives showing remarkable in vitro antimicrobial potency (Limban et al., 2011).
Synthesis and Characterization for Biological Activities
The synthesis of new derivatives featuring oxadiazole, thiadiazole, and triazole motifs, often incorporating fluorophenyl groups, has been a focus of research due to their potential biological activities. These studies involve detailed synthesis procedures, characterization, and subsequent biological evaluation to ascertain their utility in therapeutic applications. The structural modifications and incorporation of different substituents aim to enhance the biological efficacy and specificity of these compounds for potential use in treating various conditions (Sharba et al., 2005).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-(5-oxo-11-pyrrolidin-1-yl-12-thia-3,4,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,7,10-tetraen-4-yl)-N-[4-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N7O2S/c20-19(21,22)11-3-5-12(6-4-11)24-13(30)9-29-18(31)28-10-23-15-14(16(28)26-29)32-17(25-15)27-7-1-2-8-27/h3-6,10H,1-2,7-9H2,(H,24,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTWRSSFAIDMMLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC3=C(S2)C4=NN(C(=O)N4C=N3)CC(=O)NC5=CC=C(C=C5)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N7O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-(6-Methylpyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2471048.png)

![N-(4-fluorobenzyl)-2-(8-methoxy-3-oxo-2-phenyl-2,3-dihydrochromeno[2,3-c]pyrazol-1(4H)-yl)acetamide](/img/structure/B2471051.png)

![1-[3-(Thiophen-3-ylmethyl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2471056.png)
![ethyl 2-(5-bromothiophene-2-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2471059.png)


![(E)-2-cyano-N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-naphthalen-1-ylprop-2-enamide](/img/structure/B2471065.png)




![2-(benzylsulfanyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2471071.png)
